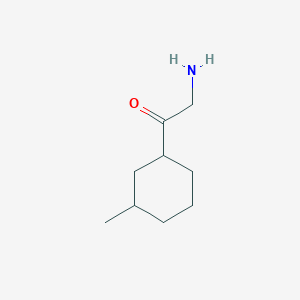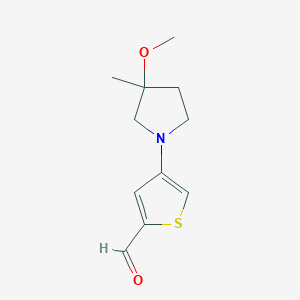
4-(3-Methoxy-3-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methoxy-3-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with a pyrrolidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxy-3-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde typically involves the condensation of thiophene derivatives with pyrrolidine derivatives. One common method involves the use of a formylation reaction, where a thiophene derivative is reacted with a formylating agent in the presence of a base to introduce the aldehyde group. The pyrrolidine moiety is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.
化学反応の分析
Types of Reactions
4-(3-Methoxy-3-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: 4-(3-Methoxy-3-methylpyrrolidin-1-yl)thiophene-2-carboxylic acid.
Reduction: 4-(3-Methoxy-3-methylpyrrolidin-1-yl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
4-(3-Methoxy-3-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 4-(3-Methoxy-3-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine moiety can enhance the compound’s binding affinity and selectivity for its target, while the thiophene ring can contribute to its overall stability and bioavailability.
類似化合物との比較
Similar Compounds
4-(3-Methoxy-3-methylpyrrolidin-1-yl)thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-(3-Methoxy-3-methylpyrrolidin-1-yl)thiophene-2-methanol: Similar structure but with an alcohol group instead of an aldehyde.
4-(3-Methoxy-3-methylpyrrolidin-1-yl)thiophene-2-nitrile: Similar structure but with a nitrile group instead of an aldehyde.
Uniqueness
4-(3-Methoxy-3-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde is unique due to the presence of both the methoxy and pyrrolidine groups, which can influence its reactivity and interactions with other molecules. This combination of functional groups can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.
特性
分子式 |
C11H15NO2S |
|---|---|
分子量 |
225.31 g/mol |
IUPAC名 |
4-(3-methoxy-3-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO2S/c1-11(14-2)3-4-12(8-11)9-5-10(6-13)15-7-9/h5-7H,3-4,8H2,1-2H3 |
InChIキー |
KKQGOWOIFQEVIU-UHFFFAOYSA-N |
正規SMILES |
CC1(CCN(C1)C2=CSC(=C2)C=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


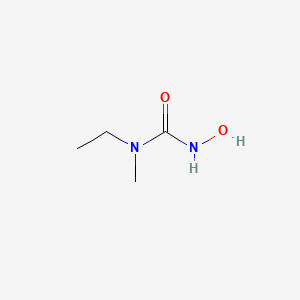

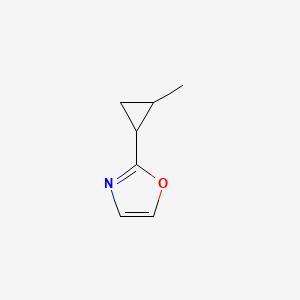
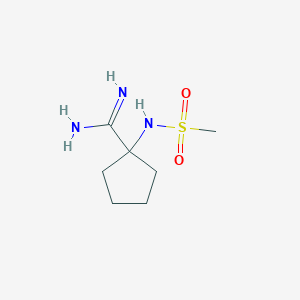
![5-Methyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13202379.png)
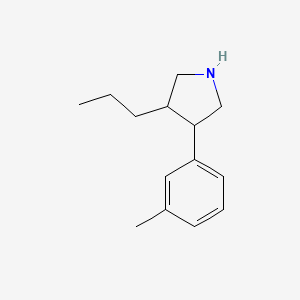
![3-Chloro-2-{[1-(chloromethyl)cyclopropyl]methyl}thiophene](/img/structure/B13202387.png)
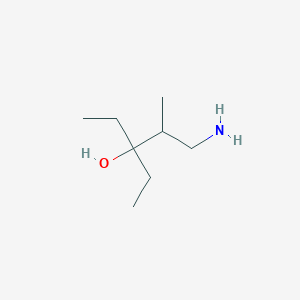
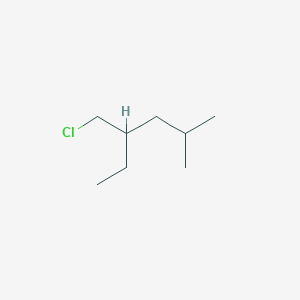

![1-{[5-(4-Chlorophenyl)thiophen-2-YL]methyl}piperazine](/img/structure/B13202411.png)
![2-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}bicyclo[2.2.1]heptan-2-ol](/img/structure/B13202430.png)
